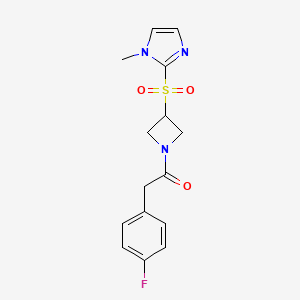

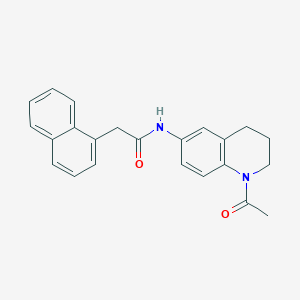

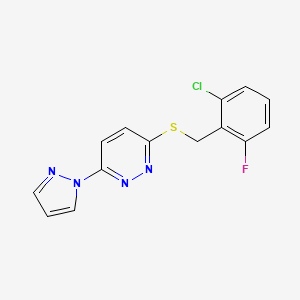

![molecular formula C26H19N3O2 B2580251 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide CAS No. 898420-25-2](/img/structure/B2580251.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . They have been found to exhibit mild to good analgesic, anti-inflammatory, and antimicrobial activity .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed by single-crystal X-ray diffraction . The structure depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of biological properties . The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications

Anticancer Potential

Thioaryl naphthylmethanone oxime ether analogs, including compounds with structural similarities to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide, have shown promising anticancer properties. These compounds exhibit potent cytotoxicity against various cancer cells, inducing apoptosis, inhibiting migration and invasion, and demonstrating potent tumor regression in mouse models. Their mechanism involves strong inhibition of EGF-induced proliferation and tyrosine kinase signaling in breast cancer cells, without directly inhibiting EGFR or related receptor tyrosine kinases, suggesting a novel mode of action (Chakravarti et al., 2014).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated in vitro antibacterial and antifungal activities, highlighting the potential of such compounds as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Polymerase Inhibition in Herpesviruses

Naphthalene carboxamide derivatives, including those with functional similarities to the queried compound, have been identified as potent inhibitors of herpesvirus polymerases. These compounds, through broad screening, were found to inhibit human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases, offering a unique biological property as antiviral agents with potential applications in treating diseases caused by herpesviruses (Oien et al., 2002).

Photophysical Properties

Research into the photophysical properties of dihydroquinazolinone derivatives, which share a core structure with this compound, has provided insights into their potential for novel applications. These studies have focused on understanding the intramolecular charge transfer characteristics and solvent-dependent photophysical behavior, which are crucial for developing advanced materials with specific optical properties (Pannipara et al., 2017).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide” is not available, it’s important to note that long-term clinical usage of NSAIDs, which quinazolin-4(3H)-one derivatives are a part of, are associated with significant side effects such as severe gastrointestinal ulceration, bleeding, intolerance, and nephrotoxicity .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The findings from various studies confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c1-17-27-24-15-5-4-13-23(24)26(31)29(17)20-11-7-10-19(16-20)28-25(30)22-14-6-9-18-8-2-3-12-21(18)22/h2-16H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFZBWEWUATCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

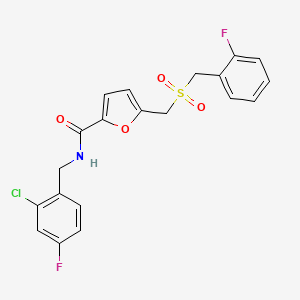

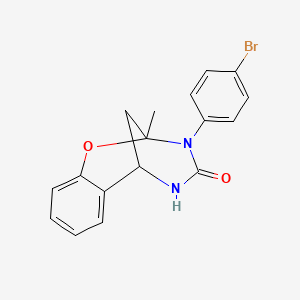

![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)

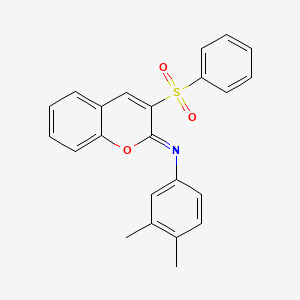

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)

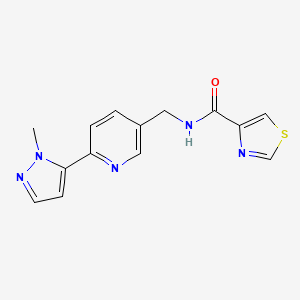

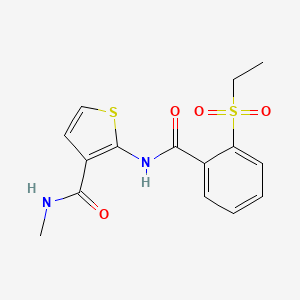

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)

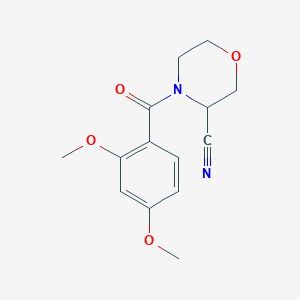

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580191.png)